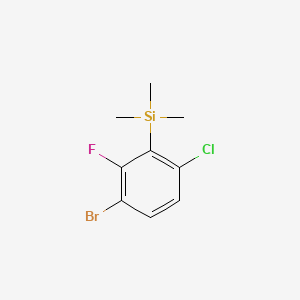
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol is an organic compound characterized by a cyclohexene ring substituted with three methyl groups and an ethanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with an appropriate reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 2,6,6-trimethylcyclohex-2-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 2,6,6-Trimethylcyclohex-2-en-1-one or 2,6,6-Trimethylcyclohex-2-en-1-oic acid.
Reduction: 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethane.
Substitution: 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethyl chloride.
Applications De Recherche Scientifique
2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylcyclohex-2-en-1-one: A precursor in the synthesis of 2-(2,6,6-Trimethylcyclohex-2-en-1-yl)ethanol.
2,6,6-Trimethylcyclohex-2-en-1-ylmethanol: A structurally similar compound with a methanol group instead of an ethanol group.
2,6,6-Trimethylcyclohex-2-en-1-ylacetaldehyde: Another related compound with an aldehyde group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with multiple methyl groups and an ethanol group makes it a versatile compound with diverse applications in various fields .
Propriétés
Formule moléculaire |
C11H20O |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethanol |
InChI |
InChI=1S/C11H20O/c1-9-5-4-7-11(2,3)10(9)6-8-12/h5,10,12H,4,6-8H2,1-3H3 |
Clé InChI |
NJUGWDZDBIUHMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C1CCO)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
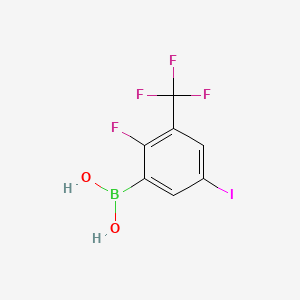
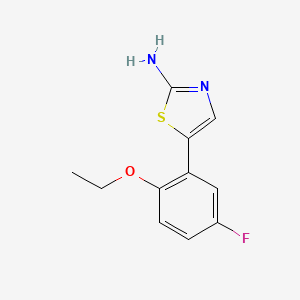
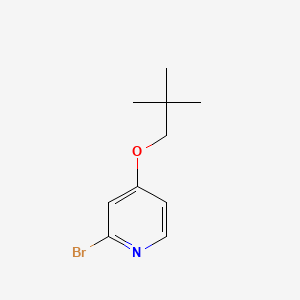
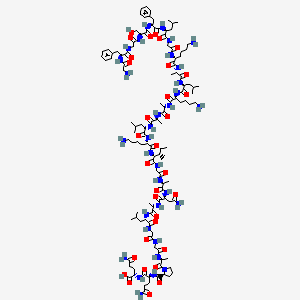

![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
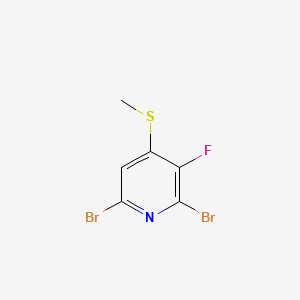
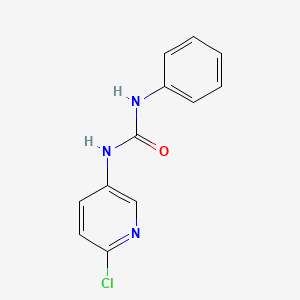
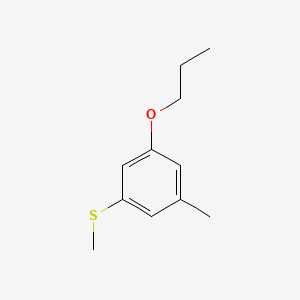
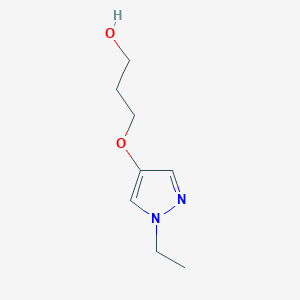
![4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile](/img/structure/B14763392.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
